molecular formula C6H6N4O3 B13686172 2-Nitropyridine-4-carbohydrazide CAS No. 58481-05-3

2-Nitropyridine-4-carbohydrazide

Cat. No.: B13686172
CAS No.: 58481-05-3
M. Wt: 182.14 g/mol
InChI Key: AEVNJSOYFOFWDU-UHFFFAOYSA-N
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Description

2-Nitropyridine-4-carbohydrazide is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the second position and a carbohydrazide group (-CONHNH2) at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitropyridine-4-carbohydrazide typically involves the nitration of pyridine derivatives followed by the introduction of the carbohydrazide group. One common method involves the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 2-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield 2-nitropyridine .

The carbohydrazide group can be introduced through a reaction with hydrazine hydrate (N2H4·H2O) under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to enhance the efficiency and safety of the process. These methods involve the use of microreactors to control reaction conditions precisely, minimizing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-Nitropyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Ammonia (NH3), amines

    Solvents: Ethanol, methanol, water

Major Products Formed

    Aminopyridines: Formed through the reduction of the nitro group

    Substituted Pyridines: Formed through nucleophilic substitution reactions

    Hydrazones and Hydrazides: Formed through condensation reactions with aldehydes and ketones

Scientific Research Applications

2-Nitropyridine-4-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Nitropyridine-4-carbohydrazide can be compared with other nitropyridine derivatives such as 2-nitropyridine-4-carboxylic acid and 2-nitropyridine-4-amine. While these compounds share similar structural features, this compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties .

List of Similar Compounds

  • 2-Nitropyridine-4-carboxylic acid
  • 2-Nitropyridine-4-amine
  • 2-Nitropyridine-4-methyl ester

Properties

IUPAC Name

2-nitropyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c7-9-6(11)4-1-2-8-5(3-4)10(12)13/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVNJSOYFOFWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878884
Record name 2-NITROISONIAZID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-05-3
Record name 2-Nitro-4-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58481-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-NITROISONIAZID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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